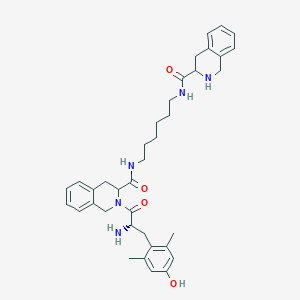
H-Dmt-Tic-Lys(Z)-NH-Ph
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Dmt-Tic-Lys(Z)-NH-Ph is a synthetic peptide compound known for its potent activity as a dual mu- and delta-opioid receptor antagonistIt is particularly noted for its ability to regulate factors related to obesity and bone mineral density .
Preparation Methods
The synthesis of H-Dmt-Tic-Lys(Z)-NH-Ph typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps :
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial production methods for this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield.
Chemical Reactions Analysis
H-Dmt-Tic-Lys(Z)-NH-Ph can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Substitution reactions can introduce different functional groups into the peptide, potentially enhancing its activity or stability.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various nucleophiles for substitution reactions .
Scientific Research Applications
H-Dmt-Tic-Lys(Z)-NH-Ph has been extensively studied for its applications in scientific research, particularly in the fields of pharmacology and medicinal chemistry. Some of its notable applications include :
Obesity Management: The compound has been shown to reduce body weight gain and fat content in obese mice.
Bone Health: It enhances bone mineral density, making it a potential candidate for treating osteoporosis.
Insulin and Glucose Regulation:
Opioid Receptor Studies: As a dual mu- and delta-opioid receptor antagonist, it is valuable for studying opioid receptor function and developing new analgesics.
Mechanism of Action
H-Dmt-Tic-Lys(Z)-NH-Ph exerts its effects primarily through its antagonistic activity at mu- and delta-opioid receptors. By binding to these receptors, it inhibits their activation, leading to various physiological effects. The compound’s ability to regulate body weight, fat content, and bone mineral density is likely mediated through its interaction with these opioid receptors .
Comparison with Similar Compounds
H-Dmt-Tic-Lys(Z)-NH-Ph is unique in its dual antagonistic activity at both mu- and delta-opioid receptors. Similar compounds include :
Naltrexone: A well-known opioid receptor antagonist used in the treatment of opioid dependence and alcohol dependence.
Naloxone: Another opioid receptor antagonist commonly used to reverse opioid overdoses.
Dmt-Tic-Lys®-OH: A related compound with high affinity for delta-opioid receptors, used in receptor localization studies.
Properties
Molecular Formula |
C41H47N5O6 |
|---|---|
Molecular Weight |
705.8 g/mol |
IUPAC Name |
benzyl N-[5-[[2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-6-anilino-6-oxohexyl]carbamate |
InChI |
InChI=1S/C41H47N5O6/c1-27-21-33(47)22-28(2)34(27)24-35(42)40(50)46-25-31-16-10-9-15-30(31)23-37(46)39(49)45-36(38(48)44-32-17-7-4-8-18-32)19-11-12-20-43-41(51)52-26-29-13-5-3-6-14-29/h3-10,13-18,21-22,35-37,47H,11-12,19-20,23-26,42H2,1-2H3,(H,43,51)(H,44,48)(H,45,49) |
InChI Key |
MJVSDWUKXXUPBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(CCCCNC(=O)OCC4=CC=CC=C4)C(=O)NC5=CC=CC=C5)N)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



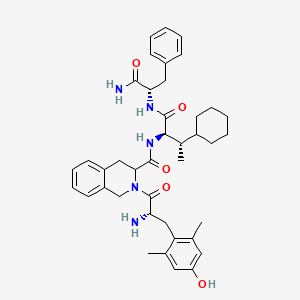
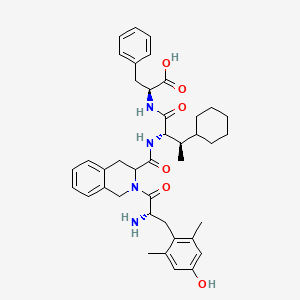
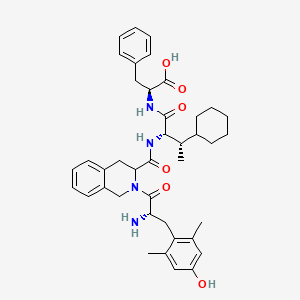
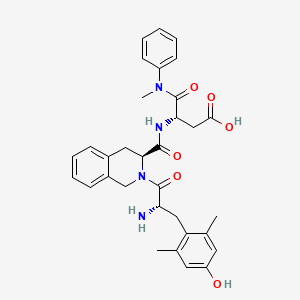
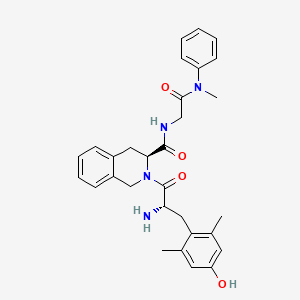
![(1R,5S,6R,7S)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methyl-1,5-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B10849110.png)
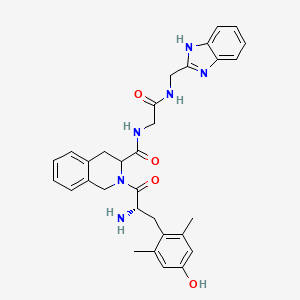
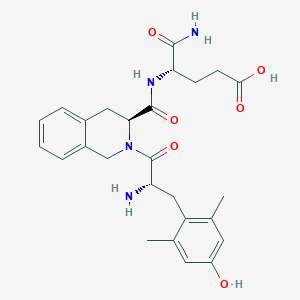
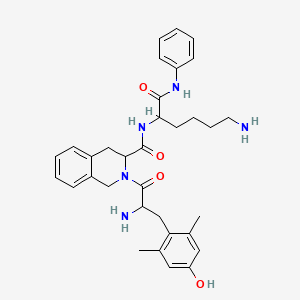
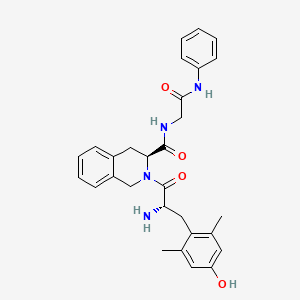
![H-D-Tca-c[Cys-Tyr-D-Trp-Arg-Thr-Pen]-Thr-NH2](/img/structure/B10849152.png)
